

understanding decavanadate speciation in aqueous solution

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Compound of Interest

Compound Name: Decavanadate

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An In-depth Technical Guide to **Decavanadate** Speciation in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium, a transition metal, exhibits a rich and complex aqueous chemistry, forming a variety of oxovanadates (vanadates) depending on conditions such as pH, concentration, and ionic strength. Among these, the **decavanadate** anion, $[V_{10}O_{28}]^{6-}$, is a stable polyoxometalate (POM) of significant interest. Its unique structure and high negative charge allow it to interact with a multitude of biological molecules, including proteins and enzymes, making it a subject of extensive research in biochemistry and pharmacology.^{[1][2]}

Decavanadate's biological activities are diverse, ranging from inhibiting key enzymes like P-type ATPases to mimicking the effects of insulin.^{[1][3]} Understanding the speciation of vanadate in aqueous solution—that is, the distribution of different vanadate species—is critical for any study in this field. The specific form of the vanadate ion present in solution dictates its reactivity and biological effects. This guide provides a detailed overview of **decavanadate** speciation, the experimental protocols used to study it, and its biological implications.

Decavanadate Speciation in Aqueous Solution

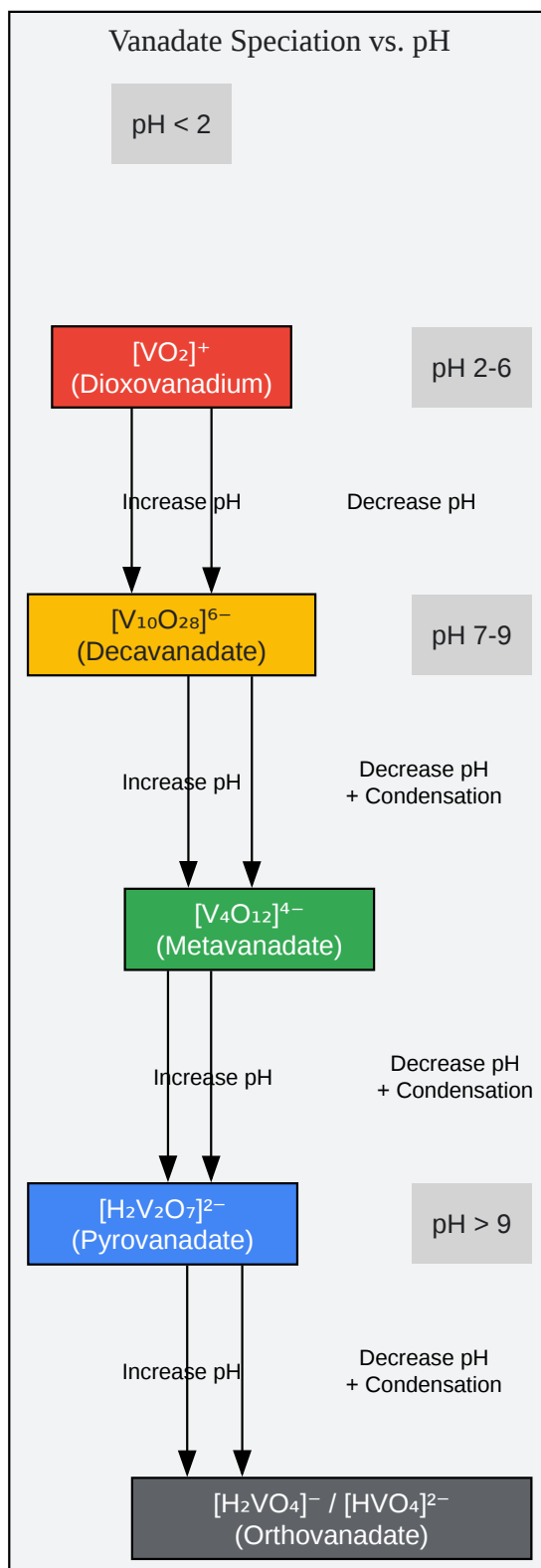
The speciation of vanadate(V) in water is a complex equilibrium involving the interconversion of various monomeric and polymeric forms. The predominant species is highly dependent on the

total vanadium concentration and, most critically, the pH of the solution.[4]

At alkaline pH, the simple tetrahedral orthovanadate ion ($[\text{HVO}_4]^{2-}/[\text{VO}_4]^{3-}$) is the dominant form. As the pH is lowered into the acidic range, a series of protonation and condensation reactions occur, leading to the formation of larger polyoxovanadates. The **decavanadate** ion, which imparts a characteristic orange or yellow color to the solution, is the predominant species in the pH range of approximately 2 to 6.[5][6] Below pH 2, the cationic dioxovanadium(V) ion, $[\text{VO}_2]^+$, becomes the major species.[7]

The formation of **decavanadate** from orthovanadate can be represented by the following condensation reaction: $10 [\text{VO}_4]^{3-} + 24 \text{H}^+ \rightleftharpoons [\text{V}_{10}\text{O}_{28}]^{6-} + 12 \text{H}_2\text{O}$ [6]

This equilibrium underscores the critical role of pH. **Decavanadate** is stable for several days at neutral pH but will convert to smaller, colorless oxovanadates like monomers, dimers, and tetramers at higher pH values.[8][9]



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Figure 1. pH-dependent equilibrium of aqueous vanadate species.

Data Presentation: Quantitative Speciation

The following tables summarize the key quantitative data related to the identification and distribution of major vanadate species in aqueous solution.

Table 1: Predominant Vanadate(V) Species as a Function of pH This table outlines the major vanadate species present in aqueous solution at a total vanadium concentration of approximately 1 mM.[\[7\]](#)[\[10\]](#)

Species Formula	Species Name	Approximate pH Range of Predominance
$[\text{VO}_2]^+$	Dioxovanadium(V)	< 2
$[\text{V}_{10}\text{O}_{28}]^{6-}$ and its protonated forms	Decavanadate	2.5 - 6.0
$[\text{V}_4\text{O}_{12}]^{4-}$	Metavanadate	6.0 - 8.0
$[\text{V}_2\text{O}_7]^{4-}$ / $[\text{HV}_2\text{O}_7]^{3-}$	Pyrovanadate	8.0 - 9.5
$[\text{H}_2\text{VO}_4]^-$ / $[\text{HVO}_4]^{2-}$	Orthovanadate	> 9.5

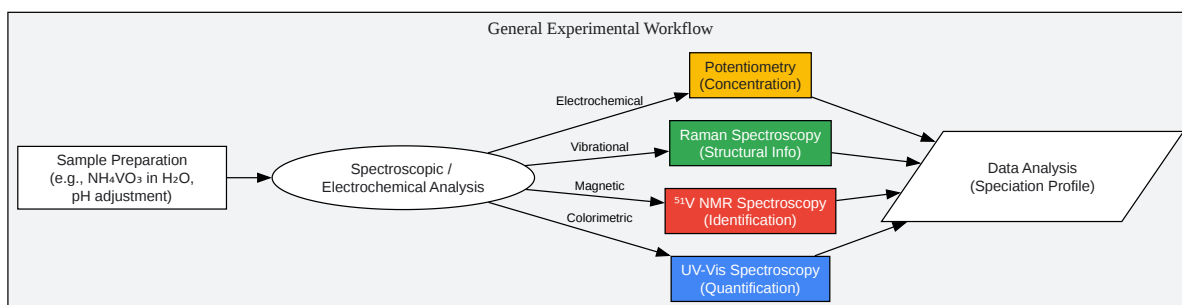
Table 2: Characteristic ^{51}V NMR Chemical Shifts of Vanadate Species ^{51}V NMR is a powerful tool for identifying specific vanadate species in solution. Chemical shifts are reported relative to neat VOCl_3 as an external reference.[\[11\]](#)[\[12\]](#)[\[13\]](#)

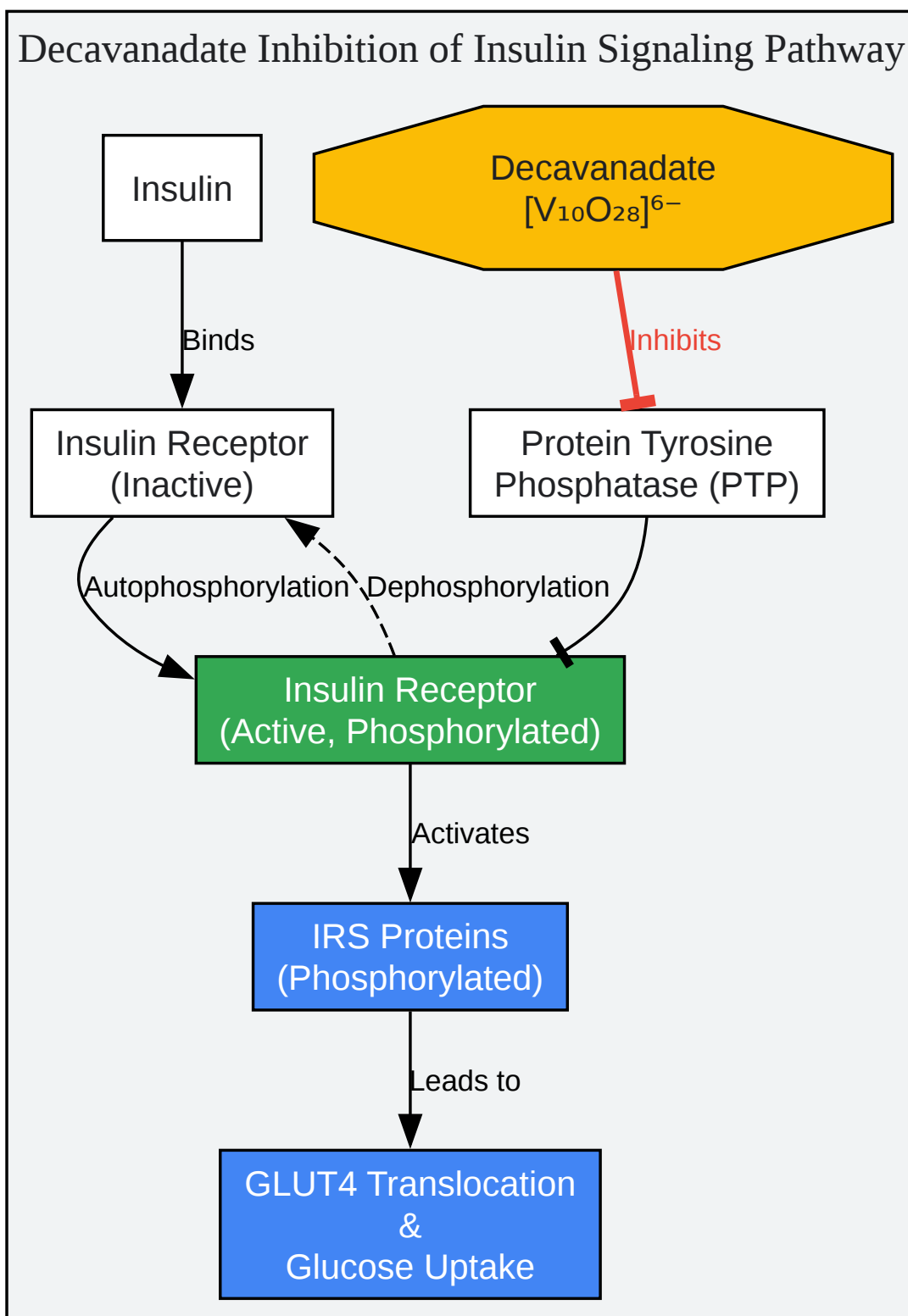
Species Formula	Species Name	^{51}V NMR Chemical Shift (δ , ppm)
$[\text{H}_2\text{VO}_4]^-$ / $[\text{HVO}_4]^{2-}$	Orthovanadate	-534 to -560
$[\text{H}_2\text{V}_2\text{O}_7]^{2-}$	Pyrovanadate	-567 to -571
$[\text{V}_4\text{O}_{12}]^{4-}$	Metavanadate	~ -576
$[\text{V}_{10}\text{O}_{28}]^{6-}$	Decavanadate	-422 (Vb), -502 (Vc), -519 (Va)

Note: The three distinct signals for **decavanadate** correspond to the three different chemical environments of the vanadium atoms within its structure.[\[1\]](#)[\[5\]](#)

Experimental Protocols for Characterizing Speciation

Several analytical techniques are employed to monitor and quantify vanadate speciation. The choice of method depends on the specific requirements of the study, such as the need for real-time monitoring, speciation quantification, or structural elucidation.





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